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Compound Name: 1-Bromo-3-iodopropane

Cat. No.: B1590499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 1-bromo-3-iodopropane and 1-

bromo-3-chloropropane, focusing on available experimental data. The objective is to equip

researchers with the necessary information to make informed decisions regarding the handling,

application, and potential risks associated with these haloalkane compounds in a laboratory

and drug development context.

Executive Summary
A comprehensive review of available toxicological data reveals a significant disparity in the

extent of characterization between 1-bromo-3-chloropropane and 1-bromo-3-iodopropane.

Extensive quantitative data from acute toxicity studies are available for 1-bromo-3-

chloropropane, alongside findings on its carcinogenic potential. In stark contrast, there is a

notable absence of specific quantitative toxicity data (e.g., LD50, LC50) for 1-bromo-3-
iodopropane in the public domain. General safety information characterizes it as "slightly toxic

and irritating"[1]. This guide will present the detailed data for 1-bromo-3-chloropropane and

offer a qualitative comparison based on the chemical properties and general toxicological

principles of haloalkanes.

Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for 1-bromo-3-chloropropane.

No quantitative data for 1-bromo-3-iodopropane was found in the reviewed literature.
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Table 1: Acute Toxicity of 1-Bromo-3-chloropropane

Parameter Value Species
Route of

Administration
Reference

Oral LD50 930 mg/kg Rat Oral [2]

Oral LD50 1290 mg/kg Mouse Oral [2]

Oral LD50
800 - 1300

mg/kg (females)
Rat Oral [3]

Oral LD50
1300 - 2000

mg/kg (males)
Rat Oral [3]

Inhalation LC50 5668 mg/m³ Rat Inhalation [2]

Inhalation LC50 6.5 mg/L / 4h Rat Inhalation [3]

Inhalation LC50 7.27 mg/L / 4h Rat Inhalation [3]

Dermal LD50 >2000 mg/kg Rat Dermal [3]

Dermal LD50 3000 mg/kg Rabbit Dermal

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test

population. LC50 (Lethal Concentration, 50%) is the concentration of a substance in the air that

is lethal to 50% of a test population upon inhalation over a specified time.

Qualitative Toxicological Comparison and
Mechanistic Insights
While direct comparative studies are unavailable, a qualitative assessment of toxicity can be

inferred from the chemical structures and general knowledge of haloalkane toxicology.

Chemical Reactivity: Haloalkanes often exert their toxicity through their action as alkylating

agents, which can lead to cellular damage. The reactivity of the carbon-halogen bond is a key

factor. The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the carbon-

iodine bond in 1-bromo-3-iodopropane is the most easily cleaved, suggesting it may be a
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more reactive alkylating agent than 1-bromo-3-chloropropane. Bromoalkanes are generally

considered more aggressive alkylating agents than chloroalkanes[4].

Metabolic Activation: The toxicity of many haloalkanes is dependent on their metabolic

activation to reactive intermediates. Two primary pathways are implicated: cytochrome P450-

mediated oxidation and glutathione (GSH) conjugation[5]. These processes can generate

reactive species that can bind to cellular macromolecules like DNA, proteins, and lipids, leading

to cellular dysfunction and toxicity.

Below is a generalized workflow for assessing in vivo genotoxicity of haloalkanes, a common

endpoint for this class of compounds.
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Experimental Workflow: In Vivo Genotoxicity Assessment of Haloalkanes

Test Compound Administration
(e.g., 1-Bromo-3-chloropropane)

Exposure Route
(Oral, Inhalation, Dermal)

Animal Model
(e.g., Mouse)

Sacrifice at Predetermined Timepoints
(e.g., 3h and 24h post-administration)

Organ Harvest
(Liver, Kidney, Lung, etc.)

Single Cell Suspension Preparation

Alkaline Single Cell Gel Electrophoresis
(Comet Assay)

Microscopic Analysis and DNA Damage Quantification

Data Analysis and Interpretation

Click to download full resolution via product page

Caption: Workflow for in vivo genotoxicity testing of haloalkanes.

Experimental Protocols
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Detailed experimental protocols for the toxicity testing of 1-bromo-3-chloropropane are often

found in regulatory agency reports and the primary literature. Below is a summary of a typical

protocol for an acute oral toxicity study based on OECD Guideline 401, as referenced in the

available documentation[3].

Acute Oral Toxicity Study (Based on OECD TG 401)

Test Species: Rats, typically of a single sex (females are often used as they can be more

sensitive) or both sexes.

Housing and Acclimatization: Animals are housed in controlled conditions (temperature,

humidity, light-dark cycle) and acclimatized for at least 5 days before the study.

Fasting: Animals are fasted prior to dosing (e.g., overnight for rats) to promote absorption of

the test substance.

Dose Administration: The test substance is administered in a single dose by oral gavage.

The volume administered is kept low and is based on the animal's body weight.

Dose Levels: A range of dose levels is used to determine the dose-response relationship. A

limit test may be performed first at a high dose level (e.g., 2000 mg/kg) to determine if the

substance has low acute toxicity.

Observations: Animals are observed for clinical signs of toxicity and mortality shortly after

dosing and periodically for up to 14 days. Observations include changes in skin, fur, eyes,

mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and

somatomotor activity and behavior pattern.

Body Weight: Animals are weighed before dosing and at regular intervals throughout the

study.

Necropsy: All animals are subjected to a gross necropsy at the end of the observation

period.

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Conclusion
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The available data indicates that 1-bromo-3-chloropropane exhibits moderate acute toxicity via

oral and inhalation routes and is a potential carcinogen. In contrast, the toxicological profile of

1-bromo-3-iodopropane is largely undefined, with a critical lack of quantitative data. Based on

chemical principles, the higher reactivity of the carbon-iodine bond in 1-bromo-3-iodopropane
may suggest a potential for higher toxicity compared to its chloro-analogue, but this remains to

be experimentally verified. Researchers and drug development professionals should exercise

caution when handling both compounds, and particularly 1-bromo-3-iodopropane, due to the

lack of comprehensive safety data. It is strongly recommended that appropriate in vitro and in

vivo toxicity studies be conducted for 1-bromo-3-iodopropane to establish a clear safety

profile before its widespread use in any application.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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